molecular formula C18H21N3O4 B2902841 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 899752-97-7

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2902841
CAS No.: 899752-97-7
M. Wt: 343.383
InChI Key: XIOUOTBBMBZMJB-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a 4-methoxyphenyl group at position 3 and an acetamide moiety linked to a tetrahydrofuran-2-ylmethyl group. Structural analogs of this compound are explored for diverse biological activities, including kinase inhibition and acetylcholinesterase modulation .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-14-6-4-13(5-7-14)16-8-9-18(23)21(20-16)12-17(22)19-11-15-3-2-10-25-15/h4-9,15H,2-3,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOUOTBBMBZMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through nucleophilic substitution reactions, where tetrahydrofuran derivatives react with halogenated intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated intermediates in the presence of nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological and Physicochemical Properties

Physicochemical Properties
  • Solubility : The THF-methyl group in the target compound likely improves water solubility compared to analogs with hydrophobic substituents (e.g., benzylpiperidinyl in 6e) .
  • Lipophilicity : Fluorinated derivatives (e.g., ) exhibit higher logP values due to fluorine’s electronegativity, whereas the 4-methoxyphenyl group in the target compound balances lipophilicity and polarity .
Table 2: Molecular Properties
Compound Name / ID (Reference) Molecular Weight Molecular Formula Key Substituent Effects
Target Compound ~373.4 (estimated) C₁₉H₂₃N₃O₄ 4-OCH₃ enhances electron density; THF improves solubility
Compound 339.3 C₁₈H₁₇N₃O₄ Furan-2-yl increases rigidity
Compound ~407.3 (estimated) C₁₉H₁₄F₄N₃O₃ Fluorine atoms enhance metabolic stability

Key Research Findings and Trends

Structure-Activity Relationship (SAR)

  • Pyridazinone Core: Chloro or methoxy substituents at position 3 improve binding to hydrophobic enzyme pockets (e.g., PRMT5 in ) .
  • Acetamide Side Chain : THF-methyl and benzyl groups () enhance blood-brain barrier penetration compared to polar sulfonamide chains () .
  • Aromatic Substituents : Fluorinated phenyl groups () increase bioavailability but may reduce solubility, whereas methoxy groups balance these properties .

Contradictions and Limitations

  • Biological Activity: Dichloro-substituted pyridazinones () show high yields (79%) but lower solubility, whereas methoxy analogs (target compound) may sacrifice potency for improved pharmacokinetics .
  • Synthetic Feasibility : Piperazine-linked analogs (6f, 6g) require multi-step syntheses (51–62% yields), while simpler acetamides () are more accessible .

Biological Activity

2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridazinone core, methoxyphenyl group, and tetrahydrofuran moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound can be characterized by its molecular formula C19H22N4O3C_{19}H_{22}N_{4}O_{3} and a molecular weight of approximately 350.4 g/mol. Its structure includes:

  • Pyridazinone Core : Imparts stability and potential for interaction with biological targets.
  • Methoxyphenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Tetrahydrofuran Moiety : Provides flexibility in molecular conformation.

Research indicates that compounds similar to this compound interact with various biological targets, influencing multiple biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting processes such as cell proliferation and inflammation.
  • Receptor Modulation : It has the potential to bind to receptors implicated in cancer progression and inflammatory responses.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could contribute to their therapeutic effects.

Anticancer Properties

In vitro studies have shown that derivatives of this compound exhibit anticancer activity against various cancer cell lines. A notable study involved the screening of related compounds against a panel of 60 cancer cell lines using the National Cancer Institute (NCI) Developmental Therapeutics Program protocol. The results indicated:

Cell Line TypeSensitivity Level
LeukemiaModerate
Colon CancerLow
MelanomaLow

These findings suggest that while the compound shows some efficacy, further optimization may be necessary to enhance its anticancer properties.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may also possess anti-inflammatory properties. This activity could be attributed to its ability to modulate cytokine production and inhibit pathways involved in inflammation.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Pyridazinone Derivatives : A study investigated the effects of pyridazinone derivatives on cancer cell lines, revealing significant apoptosis induction in leukemia cells at concentrations as low as 10 µM .
  • Antioxidant Activity Assessment : Research demonstrated that compounds with similar structures exhibited substantial free radical scavenging activity, indicating potential for use as antioxidants in therapeutic applications .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could interfere with key signaling pathways involved in cancer cell survival and proliferation .

Q & A

Q. Q1. What are the key steps in synthesizing 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core followed by functionalization of the acetamide and tetrahydrofuran-methyl groups. Critical steps include:

  • Amide Coupling : Reaction of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid with (tetrahydrofuran-2-yl)methylamine using coupling agents like EDCI/HOBt .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while temperature control (0–25°C) minimizes side reactions .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures >95% purity .
    Optimization requires monitoring via TLC and adjusting catalyst concentrations (e.g., H₂SO₄ or HCl) to improve yields .

Q. Q2. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral inconsistencies resolved?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the pyridazinone ring (δ 6.8–7.5 ppm for aromatic protons) and acetamide carbonyl (δ 170–175 ppm). Tetrahydrofuran protons appear as multiplet signals (δ 1.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 385.15 [M+H]⁺) .
  • IR Spectroscopy : Detects C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
    Inconsistencies (e.g., split peaks in NMR) are resolved by varying solvent systems (e.g., DMSO-d₆ vs. CDCl₃) or repeating experiments under anhydrous conditions .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer: SAR studies focus on modifying substituents to assess pharmacological effects:

  • Core Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-Cl) or electron-donating (e.g., 4-OCH₃) groups to study enzyme inhibition potency .
  • Side Chain Variations : Substitute the tetrahydrofuran-methyl group with alkyl or aryl groups to evaluate solubility and bioavailability .
  • Assay Design : Test derivatives against target enzymes (e.g., COX-2 or kinases) using fluorescence polarization or microplate calorimetry. Compare IC₅₀ values to establish trends .

Q. Q4. What strategies address contradictory data in cytotoxicity assays across similar pyridazinone derivatives?

Methodological Answer: Contradictions often arise from assay conditions or compound stability:

  • Standardized Protocols : Use identical cell lines (e.g., HepG2 or MCF-7) and incubation times (24–72 hours) to minimize variability .
  • Metabolic Stability Testing : Pre-incubate compounds with liver microsomes to assess degradation rates, which may explain divergent IC₅₀ values .
  • ROS Interference Controls : Include antioxidants (e.g., NAC) in assays to rule out false positives from reactive oxygen species (ROS) generation .

Q. Q5. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., COX-2 or EGFR). Prioritize derivatives with strong hydrogen bonds to catalytic residues .
  • ADME Prediction : Tools like SwissADME calculate LogP (aim for 2–4) and polar surface area (<140 Ų) to optimize blood-brain barrier permeability .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the tetrahydrofuran moiety in aqueous environments .

Mechanistic and Analytical Challenges

Q. Q6. What experimental approaches elucidate the mechanism of action for this compound in inflammatory pathways?

Methodological Answer:

  • Western Blotting : Quantify protein expression levels (e.g., NF-κB or TNF-α) in LPS-stimulated macrophages treated with the compound .
  • ELISA : Measure prostaglandin E2 (PGE2) levels to assess COX-2 inhibition .
  • Knockout Models : Use CRISPR-Cas9 to delete putative targets (e.g., NLRP3) in cell lines and evaluate residual activity .

Q. Q7. How can researchers resolve low yields in the final amide coupling step?

Methodological Answer:

  • Coupling Agent Screening : Compare EDCI, DCC, and HATU efficiency under inert atmospheres .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h at 80°C, improving yields by 20–30% .
  • In Situ Activation : Pre-activate the carboxylic acid with ClCO₂Et before adding the amine .

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